Cas no 89354-02-9 (Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-)
89354-02-9 structure
Product Name:Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS No:89354-02-9
MF:C13H16F3N3O4
MW:335.279053688049
CID:603446
PubChem ID:20503003
Update Time:2025-04-19
Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
- N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- VCHNZZKHUVFNHU-UHFFFAOYSA-N
- 89354-02-9
- SCHEMBL11206500
- DTXSID10608197
-
- Inchi: 1S/C13H16F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6,8H,4,7H2,1-3H3
- InChI Key: VCHNZZKHUVFNHU-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])N(CC)CC(C)C)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 335.10929049g/mol
- Monoisotopic Mass: 335.10929049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 94.9Ų
Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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